

A Deep Dive into the Physicochemical Properties of Cabazitaxel and Its Key Intermediates

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Compound of Interest

Compound Name: Cabazitaxel intermediate

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Cabazitaxel, a second-generation taxane, has emerged as a critical therapeutic agent in the treatment of advanced prostate cancer.[1] Its efficacy and unique pharmacological profile, which allows it to overcome some mechanisms of resistance to other taxanes like docetaxel, are intrinsically linked to its molecular structure and physicochemical properties.[2] A thorough understanding of these properties, not only of the active pharmaceutical ingredient (API) but also of its synthetic intermediates, is paramount for robust process development, formulation design, and ensuring the quality and stability of the final drug product.

This technical guide provides an in-depth analysis of the core physicochemical properties of Cabazitaxel and its key synthetic precursors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for the key analytical techniques cited.

Physicochemical Data of Cabazitaxel and Key Intermediates

The synthesis of Cabazitaxel is a multi-step process that begins with a precursor molecule, typically 10-Deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree. [3] Through a series of chemical modifications, including the introduction of methoxy groups and the attachment of a side chain, the final Cabazitaxel molecule is assembled. The

physicochemical properties of these intermediates are crucial for optimizing each synthetic step and ensuring the purity of the final product.

Core Intermediates in Cabazitaxel Synthesis:

- 10-Deacetylbaccatin III (10-DAB): The natural precursor for the semi-synthesis of many taxanes, including Cabazitaxel.[\[4\]](#)
- 7,10-dimethoxy-10-DAB III: A key intermediate formed by the methylation of the hydroxyl groups at the C7 and C10 positions of a protected 10-DAB derivative.[\[5\]](#)
- (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A crucial building block for the synthesis of the C13 side chain of Cabazitaxel.[\[6\]](#)

The following tables summarize the available quantitative data for Cabazitaxel and these key intermediates. It is important to note that some reported values, particularly melting points, show variability across different sources, which may be attributed to different experimental conditions or the presence of different polymorphic forms.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Cabazitaxel	C ₄₅ H ₅₇ NO ₁₄	835.93	154.1-157.2 [7] , 170 [2] , 180 [8]
10-Deacetylbaccatin III (10-DAB)	C ₂₉ H ₃₆ O ₁₀	544.59	Not specified in search results
7,10-dimethoxy-10-DAB III	C ₃₁ H ₄₀ O ₁₀	572.64	>225 (decomposes) [5] [9]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone	C ₉ H ₉ NO ₂	163.17	186 - 190 [10]

Compound Name	Water	Ethanol	Methanol	DMSO	Other Solvents
Cabazitaxel	Insoluble[8]	Soluble[11]	Slightly Soluble[8]	Soluble[8]	Chloroform (Slightly)[8]
10-Deacetylbaecin III (10-DAB)	Insoluble[12]	Insoluble[12]	Soluble[12]	~20 mg/mL[13], ≥22.25 mg/mL[14]	Dimethyl formamide (~20 mg/mL) [13]
7,10-dimethoxy-10-DAB III	Not specified	Not specified	Soluble	Very Slightly Soluble (Heated)	DMF (Slightly, Heated, Sonicated)[9]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone	Slightly Soluble[6]	Soluble[6]	C = 1 in methanol (for optical rotation)[10]	Not specified	Dichloromethane (Soluble) [6]

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of Cabazitaxel and its intermediates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments commonly employed in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of Cabazitaxel and its intermediates, as well as for quantifying the API in various matrices.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector is used.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is typically employed.[\[15\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile is common.[\[15\]](#) The pH of the aqueous phase is often adjusted to optimize separation.
- Flow Rate: A typical flow rate is around 1-2 mL/min.[\[15\]](#)
- Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, often around 230 nm for taxanes.[\[15\]](#)
- Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 μ m filter before injection.
- Data Analysis: The retention time is used for peak identification, and the peak area is used for quantification against a standard curve.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for determining the melting point, and for studying polymorphism and thermal stability of solid-state materials.[\[16\]](#)

Methodology:

- Instrumentation: A calibrated DSC instrument is used.
- Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[\[17\]](#)
- Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10°C/min under an inert nitrogen atmosphere.[\[17\]](#)
- Data Acquisition: The heat flow into or out of the sample is measured as a function of temperature.

- **Data Analysis:** The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.

X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction, particularly single-crystal XRD, is the definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials.^[18] Powder XRD is used to characterize the crystalline form and assess polymorphism.

Methodology:

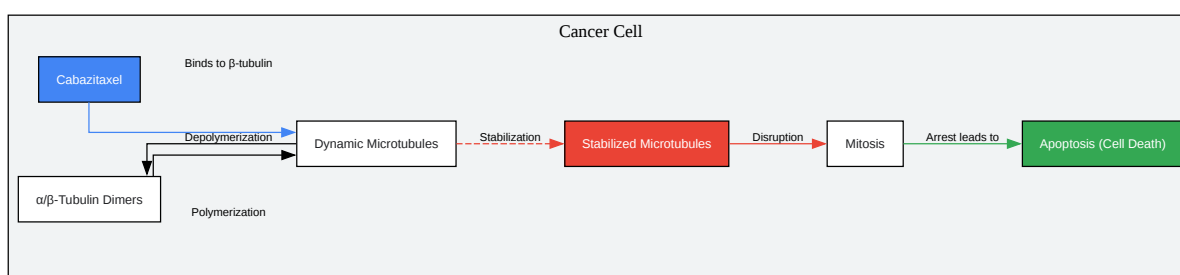
- **Instrumentation:** A single-crystal or powder X-ray diffractometer is used.
- **Sample Preparation:**
 - **Single-Crystal XRD:** A high-quality single crystal of the compound is mounted on a goniometer head.
 - **Powder XRD:** A finely ground powder of the sample is packed into a sample holder.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the sample is rotated.
- **Data Processing and Structure Solution (for single-crystal XRD):** The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.
- **Pattern Analysis (for powder XRD):** The positions and intensities of the diffraction peaks are used to identify the crystalline phase and can be compared to reference patterns.

Visualizing the Mechanism of Action and Synthetic Pathway

To provide a clearer understanding of the biological context and synthetic route of Cabazitaxel, the following diagrams have been generated using the DOT language.

Cabazitaxel's Mechanism of Action: Microtubule Stabilization

Cabazitaxel exerts its anticancer effect by disrupting microtubule dynamics, which are essential for cell division.[1] It binds to β -tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

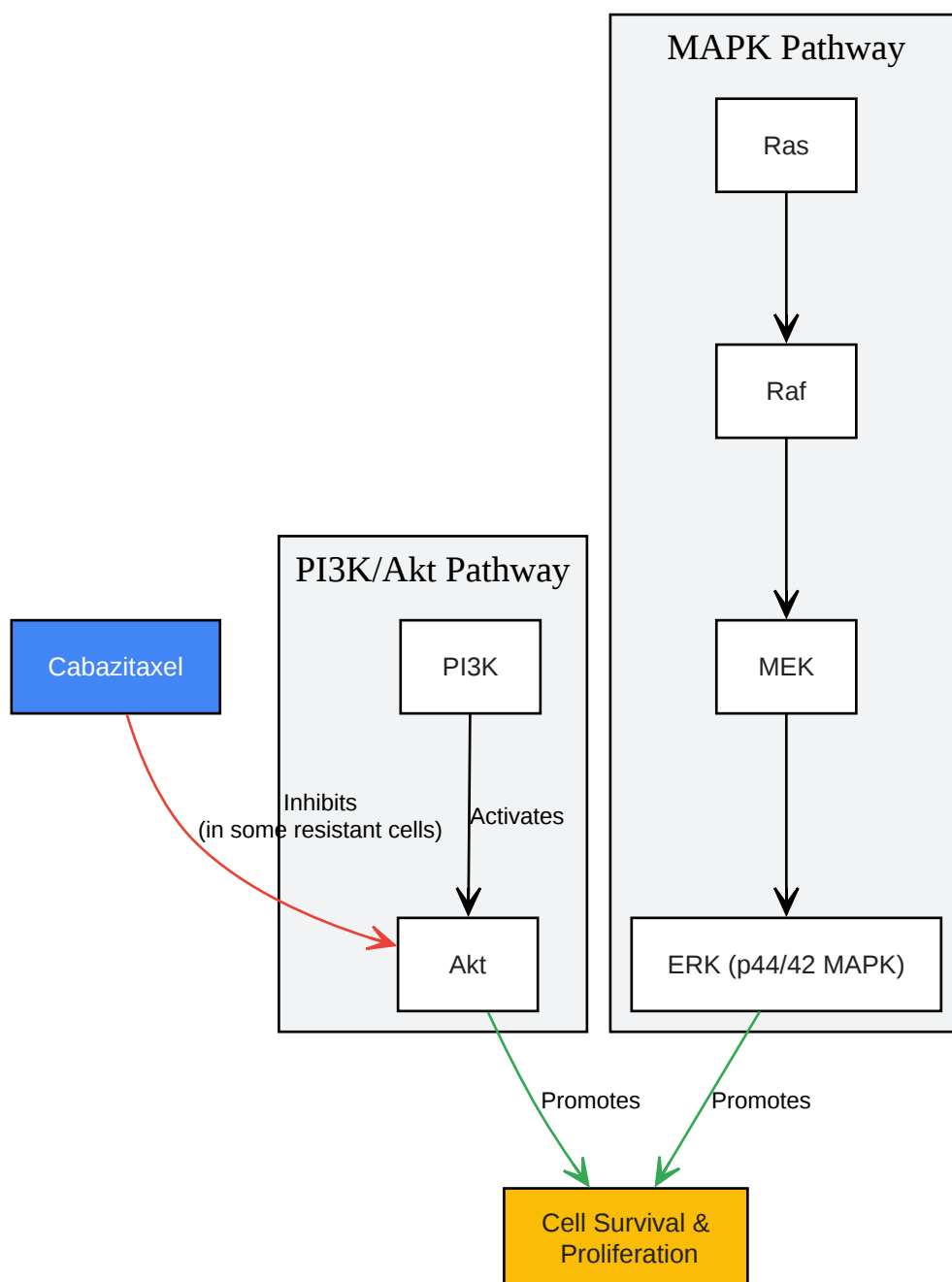


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Caption: Cabazitaxel's mechanism of action on microtubule dynamics.

Key Signaling Pathways Affected by Cabazitaxel

Research has shown that Cabazitaxel's cytotoxic effects can also involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

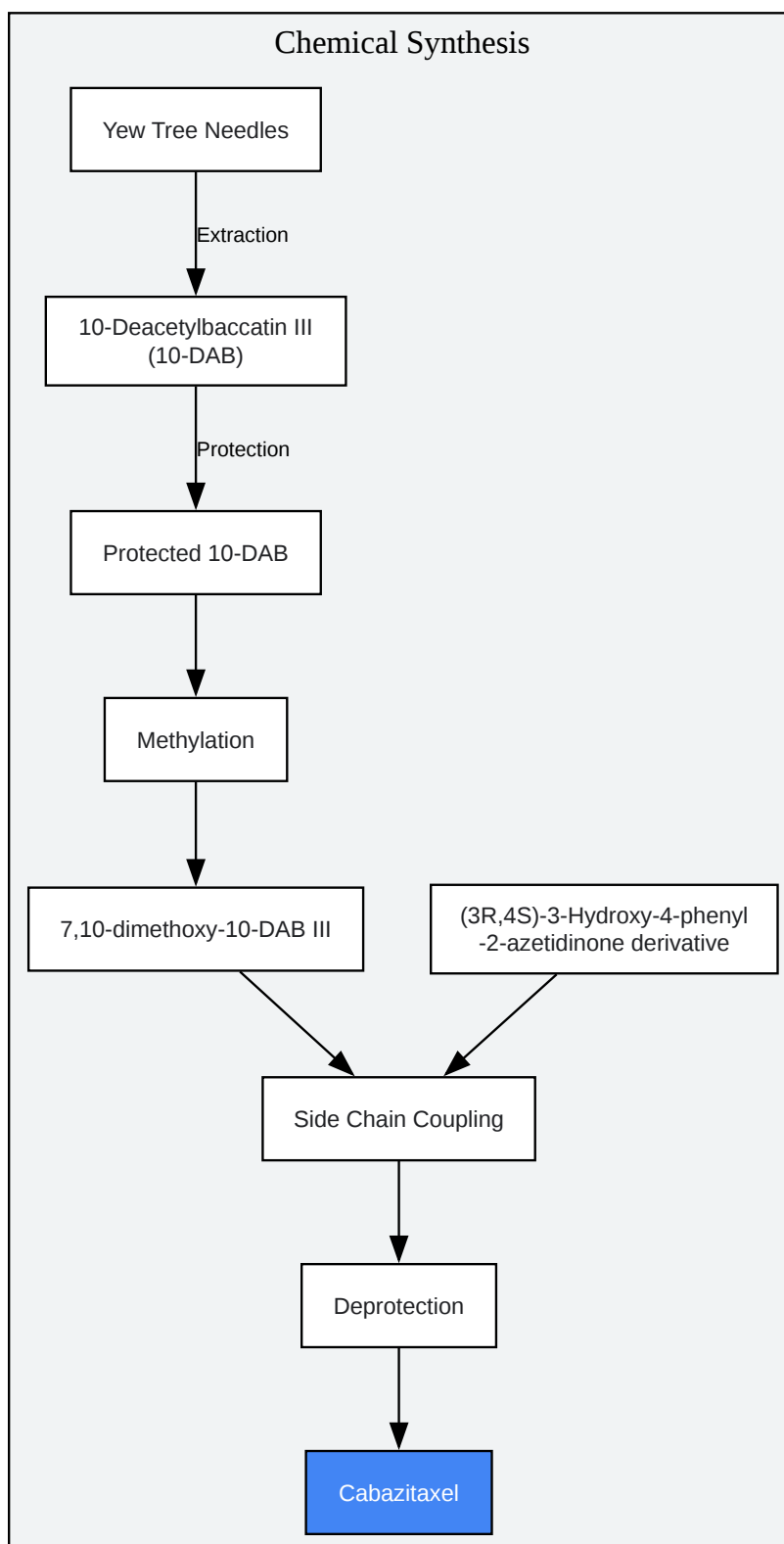


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Caption: Signaling pathways modulated by Cabazitaxel.

Simplified Synthetic Workflow for Cabazitaxel

The following diagram illustrates a simplified workflow for the synthesis of Cabazitaxel, highlighting the key intermediates.



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Caption: Simplified synthetic workflow for Cabazitaxel.

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